N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide, also known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including PAK4, which is involved in cell proliferation, migration, and survival. In
Applications De Recherche Scientifique
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK4, a kinase that is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce cell proliferation, migration, and survival in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor xenografts in mice, suggesting its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves the inhibition of PAK4 activity. PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and survival. It is overexpressed in several types of cancer and has been implicated in tumor progression and metastasis. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide reduces the phosphorylation of downstream targets, leading to reduced cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PAK4 activity, this compound has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of other kinases, including Aurora A and Aurora B, which are involved in cell division. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce the expression of several genes involved in tumor progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting the activity of other kinases. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of active research. Another area of interest is the use of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal kinase activity. Finally, the development of new methods for the synthesis and purification of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves a multi-step process that begins with the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-cyanothiophenol in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNICIJRBSFEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.